Product packaging for 4-fluoro-3-(1-piperazinyl)Benzonitrile(Cat. No.:)

4-fluoro-3-(1-piperazinyl)Benzonitrile

Cat. No.: B12097642
M. Wt: 205.23 g/mol
InChI Key: HZKVZPSWCXZLNN-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzonitrile (B105546) Derivatives

The compound is a member of the halogenated benzonitrile class. Benzonitriles, which are aromatic compounds containing a cyano (-C≡N) group, are pivotal in the creation of various products like dyes and pharmaceuticals. acs.org The cyano group itself is a versatile functional group that can be converted into other functionalities such as carboxylic acids, amines, and amides. acs.org

Significance of Piperazine-Containing Scaffolds in Medicinal Chemistry

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms and is considered a "privileged scaffold" in drug design. nih.gov This means it is a structural motif that frequently appears in biologically active compounds across a wide range of therapeutic areas. nih.govingentaconnect.com The prevalence of the piperazine moiety is due to its unique characteristics, including its typical water solubility, basicity, and specific conformational properties. nih.gov

These properties allow the piperazine ring to serve as a versatile tool for chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of a potential drug molecule. nih.govresearchgate.net By modifying the substituents on the nitrogen atoms of the piperazine ring, researchers can systematically alter a compound's biological activity. ingentaconnect.com The piperazine scaffold is a key component in drugs targeting a wide spectrum of diseases and conditions. nih.govresearchgate.nethumanjournals.com Its ability to form hydrogen bonds and improve the biological activity of drug molecules makes it a staple in the development of new therapeutic agents. researchgate.net

Overview of Research Trajectories for the Chemical Compound

Research involving 4-fluoro-3-(1-piperazinyl)benzonitrile primarily positions it as a key intermediate or starting material for the synthesis of more elaborate molecules. Its bifunctional nature—the reactive potential of the piperazine amine and the benzonitrile group—allows it to be incorporated into larger, more complex structures.

One significant research trajectory is its use in the development of enzyme inhibitors. For instance, derivatives of this compound have been explored in the creation of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are of interest for their potential application in cancer therapy. nih.gov In these studies, the 4-fluoro-3-(piperazin-1-yl)benzonitrile moiety is often modified to create a series of analogues that are then tested for their biological activity. nih.gov

Another area of research involves using this compound to synthesize novel heterocyclic systems. For example, it has been used as a starting material to create derivatives of 1,2,4-triazole, which were subsequently evaluated for antibacterial activity. neuroquantology.com Furthermore, its structural components are found in molecules investigated as potential selective serotonin (B10506) reuptake inhibitors (SSRIs), highlighting its relevance in neuroscience research. nih.gov The compound's structure is also related to other chemical building blocks used in the synthesis of various biologically active agents, such as those targeting neurodegenerative diseases. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12FN3 B12097642 4-fluoro-3-(1-piperazinyl)Benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

4-fluoro-3-piperazin-1-ylbenzonitrile

InChI

InChI=1S/C11H12FN3/c12-10-2-1-9(8-13)7-11(10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2

InChI Key

HZKVZPSWCXZLNN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)C#N)F

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 Fluoro 3 1 Piperazinyl Benzonitrile and Its Derivatives

Direct Synthesis Routes for the Core Chemical Compound

The most prevalent and direct method for the synthesis of 4-fluoro-3-(1-piperazinyl)benzonitrile involves the nucleophilic aromatic substitution (SNA_r) reaction.

Nucleophilic Aromatic Substitution Approaches

The synthesis of this compound is effectively achieved through the reaction of 3,4-difluorobenzonitrile (B1296988) with piperazine (B1678402). In this reaction, the fluorine atom at the 4-position of the benzonitrile (B105546) ring is selectively displaced by one of the nitrogen atoms of the piperazine ring. This regioselectivity is dictated by the electronic properties of the benzonitrile ring, where the electron-withdrawing nature of the nitrile group and the fluorine atoms activates the ring towards nucleophilic attack. The fluorine atom para to the nitrile group is more activated and thus more susceptible to substitution.

The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and may be facilitated by the use of a base to deprotonate the incoming piperazine nucleophile, thereby increasing its reactivity.

Table 1: Representative Reaction Conditions for Nucleophilic Aromatic Substitution

ReactantsSolventBaseTemperatureYield
3,4-Difluorobenzonitrile, PiperazineDMSOK2CO380-120 °CHigh
3,4-Difluorobenzonitrile, PiperazineDMFEt3NRoom Temp. to 80 °CGood to High

Other Established Synthetic Protocols

While nucleophilic aromatic substitution is the most common method, other protocols could theoretically be employed, although they are less frequently reported in the literature for this specific compound. These could include palladium-catalyzed amination reactions (Buchwald-Hartwig amination) of 3-bromo-4-fluorobenzonitrile (B1266296) with piperazine. However, the S_NAr approach is generally preferred due to its simplicity and cost-effectiveness.

Synthesis of Chemically Modified Derivatives

The this compound scaffold provides several opportunities for further chemical modification to generate a library of derivatives with diverse properties.

Derivatization at the Piperazine Nitrogen

The secondary amine of the piperazine ring is a versatile handle for a variety of chemical transformations, including N-alkylation and N-acylation. mdpi.combeilstein-journals.orgnih.gov

N-Alkylation: The piperazine nitrogen can be alkylated using various alkyl halides (e.g., chlorides, bromides) or other electrophiles. mdpi.comnih.gov This reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. Reductive amination is another effective method for N-alkylation, involving the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.com

N-Acylation: Acylation of the piperazine nitrogen is readily achieved by reacting it with acyl chlorides or anhydrides in the presence of a base. beilstein-journals.org This leads to the formation of amide derivatives. For instance, reaction with cyclopropanecarbonyl chloride would yield the corresponding cyclopropylcarbonylpiperazine derivative. google.com

Table 2: Examples of Derivatization at the Piperazine Nitrogen

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl halide, BaseN-Alkylpiperazine derivative
N-AlkylationAldehyde/Ketone, NaBH(OAc)3N-Alkylpiperazine derivative
N-AcylationAcyl chloride, BaseN-Acylpiperazine derivative (Amide)

Modifications of the Benzonitrile Moiety

The benzonitrile group can also be transformed into other functional groups, providing another avenue for derivatization.

Hydrolysis to Benzoic Acid: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. znaturforsch.comgoogle.com For example, heating the benzonitrile derivative in a strong acid like sulfuric acid or a strong base like sodium hydroxide (B78521) will yield the corresponding 4-fluoro-3-(1-piperazinyl)benzoic acid. znaturforsch.comgoogle.com This carboxylic acid can then be further functionalized, for instance, through amide coupling reactions. google.com

Conversion to Tetrazole: The benzonitrile can be converted to a tetrazole ring through a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide. scielo.org.zaajgreenchem.comgoogle.comorganic-chemistry.org This transformation is often catalyzed by a Lewis acid, such as zinc salts, and provides a bioisosteric replacement for a carboxylic acid group, which is a common strategy in drug design. organic-chemistry.org

Table 3: Modifications of the Benzonitrile Moiety

TransformationReagentsProduct Functional Group
HydrolysisH2SO4 or NaOH, H2OCarboxylic Acid
CycloadditionNaN3, Lewis Acid (e.g., ZnBr2)Tetrazole

Multi-component Reactions Incorporating the Scaffold

Multi-component reactions (MCRs) are powerful tools for rapidly generating molecular complexity from simple starting materials. rsc.orgresearchgate.netnih.govresearchgate.netwikipedia.org The this compound scaffold, or its derivatives, can potentially participate in such reactions.

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. rsc.org Derivatives of this compound, where the piperazine nitrogen acts as the amine component, could be utilized in Ugi reactions to create complex peptidomimetic structures. rsc.orgresearchgate.netresearchgate.net

Passerini Reaction: The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgresearchgate.netwalisongo.ac.idorganic-chemistry.orgyoutube.com While the core scaffold itself does not directly participate as a primary component, derivatives of it, for example, where the benzonitrile is converted to a carboxylic acid, could be used as the acid component in a Passerini reaction.

The application of MCRs to this scaffold opens up possibilities for the rapid synthesis of large and diverse chemical libraries for various applications, including drug discovery and materials science.

Stereoselective Synthetic Pathways Applied to Derivatives

The synthesis of specific stereoisomers of piperazine-containing molecules is crucial, as different enantiomers or diastereomers of a drug can exhibit varied pharmacological activity and safety profiles. While literature does not extensively detail the stereoselective synthesis of this compound derivatives directly, established methodologies for creating chiral C-substituted piperazines can be applied to its derivatives. nih.gov The piperazine ring, a privileged scaffold in medicinal chemistry, is often a target for stereoselective functionalization to explore new chemical space and improve drug-like properties. nih.govacs.org

Key strategies for achieving stereoselectivity in piperazine derivatives include:

Catalytic Asymmetric Synthesis: Methods such as iridium-catalyzed regio- and diastereoselective synthesis allow for the creation of complex C-substituted piperazines from the coupling of imines. nih.gov This atom-economic approach can produce a single diastereoisomer under mild conditions. nih.gov Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to access chiral piperazin-2-ones, which can be subsequently reduced to the desired chiral piperazines without loss of optical purity. acs.org

Diastereoselective Hydrogenation: The hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones using catalysts like Pd/C can lead to the formation of the cis isomer as the major product. chemrxiv.org Alternatively, using a different catalyst, such as Crabtree's catalyst, can favor the formation of the trans isomer, demonstrating stereodivergent synthesis. elsevierpure.com These piperazine-2,5-dione scaffolds are valuable precursors for substituted piperazines. chemrxiv.org

Chiral Pool Synthesis and Auxiliaries: Starting from readily available chiral molecules, such as amino acids, is a common strategy. For instance, (2S,6S)-2,4,6-tris(phenylmethyl)piperazine has been synthesized in a multi-step process starting from S-phenylalanine, where a key step involves selective alkylation with complete diastereoselectivity. researchgate.net

These established methods provide a robust toolbox for the potential stereoselective synthesis of derivatives of this compound, enabling the generation of specific, chirally pure compounds for further investigation.

Role as a Key Intermediate in Complex Molecule Synthesis

This compound is a crucial building block in medicinal chemistry, primarily recognized for its role in the synthesis of potent enzyme inhibitors. Its structure is incorporated into larger, more complex molecules designed to interact with specific biological targets.

Precursor in Phthalazinone Derivative Synthesis

The most prominent application of this benzonitrile intermediate is in the synthesis of phthalazinone-based Poly(ADP-ribose) polymerase (PARP) inhibitors. nih.govjst.go.jp PARP-1 is a key enzyme in the DNA repair process, and its inhibition is a validated therapeutic strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.gov

The compound 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one is a direct and significant derivative synthesized from the title intermediate. bldpharm.comnih.gov This molecule is a close analogue of Olaparib (B1684210), a clinically approved PARP inhibitor, and is sometimes referred to as N-Descyclopropanecarbaldehyde Olaparib. bldpharm.comnih.gov The synthesis of such phthalazinone cores often involves multi-step sequences where the this compound moiety is modified and coupled with a phthalazinone precursor. jst.go.jp The 4-fluorobenzyl group, in particular, has been shown to be a key pharmacophore that enhances the binding strength to the PARP1 protein. jst.go.jp

Table 1: Phthalazinone Derivatives and their Significance
Derivative NameCAS NumberSignificanceReference
4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one763111-47-3Key intermediate and analogue of the PARP inhibitor Olaparib. bldpharm.comnih.gov
Olaparib763113-22-0Clinically approved PARP inhibitor for cancer therapy. nih.govresearchgate.net
Rucaparib283173-50-2Clinically approved PARP inhibitor. researchgate.net
Niraparib1038915-60-4Clinically approved PARP inhibitor. researchgate.net

Building Block for Other Heterocyclic Systems

Beyond its established role in phthalazinone synthesis, the piperazinylbenzonitrile scaffold is a versatile building block for other classes of heterocyclic compounds. The reactivity of the piperazine nitrogen atoms and the potential for functionalization of the benzonitrile ring allow for its incorporation into diverse molecular architectures.

One example is the synthesis of novel piperazine-containing dihydrofuran derivatives. nih.gov These compounds can be prepared via Mn(OAc)₃ mediated radical cyclization reactions between unsaturated piperazine derivatives and 1,3-dicarbonyl compounds. nih.gov This methodology demonstrates how the piperazine moiety can be used to construct entirely different heterocyclic systems, expanding its utility in drug discovery. The synthesis of such compounds provides access to novel chemical entities for biological screening. nih.gov

Radiosynthesis of Fluorinated Analogues for Research Applications

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. It requires radiotracers labeled with a positron-emitting isotope, with Fluorine-18 (B77423) ([18F]) being the most common due to its favorable decay properties. nih.govnih.gov Synthesizing [18F]-labeled versions of biologically active molecules, such as PARP inhibitors derived from this compound, allows for the in-vivo visualization and quantification of their targets. nih.govresearchgate.net

[18F]-Labeling Strategies

The introduction of [18F] into aromatic rings, particularly those that are not strongly electron-deficient, requires specialized radiochemical methods. The most common approach is nucleophilic aromatic substitution (SₙAr), where a leaving group on the aromatic ring is displaced by the [18F]fluoride ion. nih.govresearchgate.net

Key strategies applicable to the radiosynthesis of analogues of this compound include:

Fluorination of Nitro Precursors: A common method involves the nucleophilic substitution of a nitro group on an aromatic ring. For example, the radiosynthesis of [18F]PARPi, an [18F]-labeled olaparib analogue, has been achieved starting from an ethyl-4-nitrobenzoate precursor. The [18F]fluoride, activated by a potassium/Kryptofix-2.2.2 complex, displaces the nitro group at elevated temperatures. The resulting [18F]fluorobenzoate is then coupled to the rest of the molecular scaffold. nih.govnih.gov

Fluorination of Iodonium (B1229267) Salt Precursors: Diaryliodonium salts are highly effective precursors for radiofluorination, often proceeding under milder conditions than nitro-precursors. Copper-mediated radiofluorination of iodonium salt precursors has been used to efficiently prepare tracers like 2-[18F]Fluorophenylalanine, demonstrating high yields and applicability to automated synthesis modules. researchgate.net This method is particularly valuable for electron-rich or neutral aromatic rings.

Fluorination of Stannyl and Boronic Ester Precursors: Copper-mediated radiofluorodestannylation (using arylstannane precursors) and fluorodeboronation (using arylboronic ester precursors) are modern methods that have expanded the scope of [18F]-labeling to a wide range of functionalized arenes. acs.orgnih.gov The radiosynthesis of [18F]Rucaparib has been accomplished using a copper-mediated 18F-fluorodeboronation of an aldehydic boronic ester precursor, followed by reductive amination to complete the synthesis. acs.orgacs.org

These advanced radiolabeling techniques enable the production of [18F]-labeled analogues of complex molecules derived from this compound, facilitating preclinical and clinical research into the targets of these important compounds.

Table 2: Common Precursors for [18F]-Labeling via Nucleophilic Substitution
Precursor TypeTypical Leaving GroupKey FeaturesReference
Nitroarene-NO₂Requires high activation (electron-withdrawing groups) and often harsh conditions. nih.govresearchgate.net
Diaryliodonium Salt-I⁺-ArylHighly reactive, often allows for milder reaction conditions. Can be copper-mediated. researchgate.netnih.gov
Arylstannane-Sn(Alkyl)₃Requires copper-mediation for efficient fluorodestannylation. nih.gov
Arylboronic Ester-B(OR)₂Versatile precursor for copper-mediated fluorodeboronation. acs.orgacs.org

Advanced Spectroscopic and Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopy is a cornerstone of chemical analysis, allowing researchers to probe the molecular structure of compounds like 4-fluoro-3-(1-piperazinyl)benzonitrile and its derivatives. Each technique provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For fluorinated piperazine (B1678402) derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. nih.govrsc.org

¹H NMR: Proton NMR spectra provide information on the number, environment, and connectivity of hydrogen atoms. For a compound like this compound, the spectrum would show distinct signals for the aromatic protons on the benzonitrile (B105546) ring and the aliphatic protons on the piperazine ring. The aromatic protons typically appear as complex multiplets due to spin-spin coupling with each other and with the nearby fluorine atom. The piperazine protons usually present as two or more multiplets, corresponding to the protons adjacent to the nitrogen atoms. For example, in the related compound 3-Fluoro-4-piperazin-1-yl-benzonitrile hydrochloride, the piperazine protons appear as multiplets around 3.20-3.23 ppm and 3.50-3.53 ppm.

¹³C NMR: Carbon-13 NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. In derivatives of this compound, characteristic signals would be observed for the nitrile carbon (typically downfield, >115 ppm), the aromatic carbons (100-160 ppm), and the piperazine carbons (~40-60 ppm). The carbons attached to or near the fluorine atom will show splitting due to C-F coupling, providing valuable structural information. nih.gov

¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR is an indispensable tool. nih.gov It offers high sensitivity and a wide chemical shift range, making it excellent for confirming the presence and electronic environment of fluorine atoms. A single signal in the ¹⁹F NMR spectrum would confirm the monofluorination of the benzonitrile ring. The chemical shift and coupling constants to adjacent protons (JHF) and carbons (JFC) provide definitive evidence for the fluorine's position on the aromatic ring. nih.gov

Table 1: Predicted NMR Data for this compound Based on Analogous Structures

NucleusPredicted Chemical Shift (ppm)Predicted Multiplicity & Coupling Constants (Hz)Notes
¹H 7.0 - 7.5mAromatic Protons
3.0 - 3.4mPiperazine Protons
2.8 - 3.2mPiperazine Protons
¹³C >115sC≡N (Nitrile)
150 - 165d, ¹JCF ≈ 240-260 HzC-F (Aromatic)
100 - 145mOther Aromatic Carbons
45 - 55tPiperazine Carbons
¹⁹F -110 to -140mAromatic C-F

Note: Predicted values are based on general chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule. nih.govdergipark.org.trscispace.com These methods are complementary and are used to identify characteristic bond vibrations.

FTIR Spectroscopy: In the FTIR spectrum of this compound, several key absorption bands would be expected. A sharp, intense band around 2220-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration. nist.gov The C-F bond of the fluorinated benzene ring would exhibit a strong absorption band in the 1250-1000 cm⁻¹ region. chemicalbook.com Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range, while C-H stretching of the aromatic ring is observed above 3000 cm⁻¹. The piperazine moiety would show C-N stretching vibrations (around 1200 cm⁻¹) and aliphatic C-H stretching bands between 2800 and 3000 cm⁻¹. dergipark.org.trscispace.com

Raman Spectroscopy: Raman spectroscopy also probes molecular vibrations. The nitrile stretch is typically a strong and sharp band in the Raman spectrum, complementing the FTIR data. nih.gov Aromatic ring vibrations also give rise to characteristic Raman signals. This technique is particularly useful for analyzing samples in aqueous media and for studying symmetric vibrations that may be weak in the FTIR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Technique
NitrileC≡N Stretch2220 - 2240FTIR, Raman
FluoroaromaticC-F Stretch1250 - 1000FTIR
Aromatic RingC=C Stretch1600 - 1450FTIR, Raman
Aromatic RingC-H Stretch3000 - 3100FTIR, Raman
PiperazineC-H Stretch2800 - 3000FTIR, Raman
PiperazineC-N Stretch1250 - 1000FTIR

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. amazonaws.comraco.cat

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. The mass spectrum would show a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

The fragmentation pattern provides a fingerprint of the molecule's structure. raco.cat For piperazine-containing compounds, fragmentation often involves the cleavage of the piperazine ring. researchgate.netresearchgate.net Common fragmentation pathways for this compound would likely include the loss of parts of the piperazine ring or cleavage at the bond connecting the piperazine ring to the benzonitrile moiety, leading to characteristic fragment ions. researchgate.netnih.gov

Chromatographic and Separation Techniques for Research Purity

Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for the purification of synthesized compounds and the assessment of their purity. ptfarm.pl

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile compounds and for their purification. nih.gov In research involving derivatives of this compound, reversed-phase HPLC (RP-HPLC) is commonly employed.

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-modified silica) using a polar mobile phase, such as a mixture of acetonitrile and water or methanol and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. nih.govresearchgate.net A UV detector is typically used for detection, as the benzonitrile ring is a strong chromophore. The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. For many research applications, a purity of >95% or >98% is required, which can be confirmed by this method. amazonaws.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction and to identify suitable conditions for larger-scale chromatographic separation. nih.govresearchgate.net

To monitor the synthesis of a this compound derivative, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica gel). The plate is then developed in a suitable solvent system (mobile phase). By comparing the spot of the reaction mixture to spots of the starting materials, the consumption of reactants and the formation of the product can be visualized, often under UV light. The retention factor (Rf) value of the product spot helps in optimizing the mobile phase for purification by column chromatography. researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Analysis of Derivatives

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. In the context of this compound derivatives, this method provides invaluable insights into their absolute configuration, conformational analysis, and the intricate network of intermolecular interactions that govern their solid-state properties. Such information is crucial for understanding structure-activity relationships and for the rational design of new chemical entities.

The primary principle of single-crystal X-ray diffraction lies in the analysis of the diffraction pattern produced when a crystal is irradiated with X-rays. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice. For chiral molecules, X-ray crystallography can determine the absolute configuration through the anomalous dispersion effect. researchgate.netresearchgate.net This phenomenon, particularly when using X-ray sources with specific wavelengths or in the presence of heavier atoms in the structure, allows for the differentiation between a molecule and its non-superimposable mirror image. researchgate.netresearchgate.net

Determination of Absolute Configuration

For derivatives of this compound that are chiral, establishing the absolute configuration of stereogenic centers is of paramount importance. X-ray crystallography is considered the gold standard for this purpose. researchgate.netnih.gov The Bijvoet method, which analyzes the intensity differences between Friedel pairs of reflections (hkl and -h-k-l), is a powerful tool for assigning the correct enantiomer. researchgate.netnih.govsci-hub.se

Solid-State Analysis of Derivatives

The solid-state characterization of this compound derivatives by X-ray crystallography reveals detailed information about their crystal packing, hydrogen bonding networks, and other non-covalent interactions. This analysis is critical as the solid-state structure can influence key physicochemical properties such as solubility, stability, and bioavailability.

For instance, the analysis of related structures provides a template for what can be expected. In the crystal structure of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, a compound sharing the benzonitrile moiety, both piperidine rings were found to adopt a chair conformation. nih.gov The crystal packing in this case was primarily governed by van der Waals forces, with intermolecular C—H⋯N hydrogen bonds and C—H⋯π interactions also present. nih.gov

Similarly, a study on a 1-benzhydryl-piperazine derivative revealed that the piperazine ring also adopts a chair conformation. researchgate.net The detailed crystallographic data for these and other related derivatives can be summarized to illustrate the type of information obtained from such studies.

Table 1: Crystallographic Data for a Related Benzonitrile Derivative

Parameter4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile
Chemical FormulaC₁₇H₂₃N₃
Molecular Weight269.38
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.090 (2)
b (Å)11.100 (2)
c (Å)13.446 (3)
β (°)100.72 (3)
Volume (ų)1479.7 (5)
Z4

Data sourced from a study on a structurally related benzonitrile derivative to illustrate typical crystallographic parameters. nih.gov

Table 2: Crystallographic Data for a Related Piperazine Derivative

Parameter1-Benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine
Chemical FormulaC₂₃H₂₂ClFN₂O₂S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.6180 (7)
b (Å)12.9670 (10)
c (Å)19.4020 (12)
β (°)114.716 (3)
Z4

Data from a study on a piperazine derivative, illustrating the crystallographic analysis of a related heterocyclic structure. researchgate.net

Furthermore, solid-state analysis can identify the presence of different polymorphic forms, which are different crystalline structures of the same compound. A study of a complex derivative containing a piperazine and a fluoro-benzyl group highlighted the ability of the molecule to form solvates, where solvent molecules are incorporated into the crystal lattice. google.com The identification and characterization of polymorphs and solvates are critical in pharmaceutical development, as they can have distinct properties.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties. For a molecule like 4-fluoro-3-(1-piperazinyl)benzonitrile, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability.

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO would likely be localized on the electron-rich piperazinyl and benzonitrile (B105546) rings.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is often distributed over the electron-deficient regions of the molecule.

HOMO-LUMO Gap: A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Hypothetical Frontier Orbital Energies for this compound (Note: The following data is illustrative and not based on actual experimental or computational results for this specific molecule.)

ParameterEnergy (eV)
HOMO Energy-
LUMO Energy-
Energy Gap (ΔE)-

Theoretical vibrational frequency analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes, one can assign the characteristic peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and wagging of bonds. This analysis also confirms that the optimized geometry of the molecule corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Mulliken population analysis provides a means of estimating the partial atomic charges within a molecule. This information is valuable for understanding the electrostatic potential and identifying reactive sites. In this compound, the analysis would likely show negative charges on the electronegative fluorine and nitrogen atoms and positive charges on the adjacent carbon atoms and hydrogen atoms.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound (Note: The following data is illustrative and not based on actual computational results for this specific molecule.)

AtomAtomic Charge (a.u.)
F-
N (piperazine)-
N (nitrile)-
C (attached to F)+
C (nitrile)+

Polarizability describes the tendency of a molecule's electron cloud to be distorted by an external electric field. Hyperpolarizability is the nonlinear response to a strong electric field and is a key property for nonlinear optical (NLO) materials. DFT calculations can predict these properties, providing insight into the potential of a molecule for applications in optoelectronics. The presence of a donor group (piperazinyl) and an acceptor group (benzonitrile) could potentially lead to interesting NLO properties.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

To perform a molecular docking study for this compound, a specific protein target would first need to be identified based on its therapeutic relevance. The docking simulation would then place the ligand into the binding site of the protein, and a scoring function would estimate the binding affinity. The results would reveal the most likely binding pose and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's binding pocket. Without a specified protein target, a detailed analysis of binding sites is not possible.

Elucidation of Binding Modes and Interaction Energies

Detailed computational studies specifically elucidating the binding modes and interaction energies of this compound with specific biological targets are not extensively available in peer-reviewed literature. However, the principles of such studies can be described. A typical investigation would involve molecular docking simulations where the compound is placed into the binding site of a target protein.

For analogous fluorinated piperazine (B1678402) compounds, computational studies have demonstrated the critical role of specific substituents in molecular orientation within a binding pocket. For instance, the presence and position of a fluoro-substituent can significantly alter the compound's arrangement, potentially moving key features away from crucial interacting residues like aspartic acid or glutamic acid, thereby preventing key ionic interactions. The interaction energy, typically calculated in kcal/mol, would quantify the stability of the ligand-receptor complex, arising from a combination of forces including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.

Structure-Activity Relationship (SAR) Modeling

Specific structure-activity relationship (SAR) models focusing solely on this compound are not publicly documented. SAR studies typically involve synthesizing and testing a series of analogues to determine how structural modifications affect a compound's biological activity. For a molecule like this, a hypothetical SAR study might explore substitutions on the piperazine ring or modifications to the fluorobenzonitrile moiety to develop a predictive model for activity.

In the absence of a known three-dimensional structure of a biological target, drug design efforts often rely on ligand-based approaches. These methods use the knowledge of molecules known to bind to the target to derive a model. Key ligand-based methods include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies.

Conversely, structure-based drug design (SBDD) is utilized when the 3D structure of the target protein is known, often from X-ray crystallography or cryo-electron microscopy. This approach involves designing ligands that fit the shape and chemical characteristics of the binding site. Molecular docking is a primary tool in SBDD, allowing for the virtual screening of compound libraries and the optimization of lead compounds to improve binding affinity and selectivity.

A pharmacophore model defines the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound, a pharmacophore model would be derived from its structural and physicochemical properties.

Based on its structure, the key pharmacophoric features would likely include:

A Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group and the fluorine atom.

A Hydrogen Bond Donor: The secondary amine (NH) group within the piperazine ring.

An Aromatic Ring: The fluorobenzonitrile ring, capable of pi-pi stacking interactions.

A Basic/Ionizable Feature: The secondary amine in the piperazine ring, which would be protonated at physiological pH.

These features can be mapped in 3D space to create a hypothesis for screening other databases or for designing new molecules with similar interaction capabilities.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. The conformation of this compound is primarily determined by the piperazine ring and the rotational freedom around the bond connecting it to the benzonitrile ring.

Computationally Derived Physicochemical Properties

The following tables summarize key physicochemical properties of this compound derived from computational models.

Table 1: General Physicochemical Properties

Property Value Source
Molecular Formula C₁₁H₁₂FN₃
Molecular Weight 205.23 g/mol
Heavy Atom Count 15
Aromatic Heavy Atom Count 6
Fraction Csp3 0.36
Rotatable Bond Count 1
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1
Molar Refractivity 62.47
Topological Polar Surface Area (TPSA) 39.06 Ų

Table 2: Computed Lipophilicity and Water Solubility

Property Value Method
Log Po/w 1.96 iLOGP
Log Po/w 1.21 XLOGP3
Log Po/w 0.77 WLOGP
Log Po/w 1.17 MLOGP
Log Po/w 2.0 SILICOS-IT
Consensus Log Po/w 1.42 Average
Water Solubility (Log S) -2.11 ESOL

Source for all data in Table 2:

Biological Activities and Mechanistic Research of 4 Fluoro 3 1 Piperazinyl Benzonitrile Derivatives

Enzyme Inhibition Studies (In Vitro)

Derivatives of 4-fluoro-3-(1-piperazinyl)benzonitrile have been synthesized and evaluated as inhibitors of several key enzymes implicated in disease pathogenesis.

An extensive structure-activity relationship (SAR) study was conducted on a series of 6-[4-fluoro-3-(substituted)benzyl]-4,5-dimethylpyridazin-3(2H)-ones, which are derivatives of the core this compound structure. This research led to the identification of potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1). nih.gov These compounds were found to be particularly effective at inhibiting the proliferation of BRCA-1 deficient cancer cells, demonstrating selectivity of over 100-fold compared to their wild-type counterparts. nih.gov The identified potent PARP-1 inhibitors were capable of this inhibition in the low nanomolar range. nih.gov

The inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, is a critical strategy in cancer therapy. nih.gov Derivatives incorporating the this compound moiety have shown promise in this area.

A series of piperazinylquinoxaline-based derivatives were designed and evaluated for their in vitro inhibitory activity against VEGFR-2 kinase. nih.gov The most promising candidates demonstrated potent inhibition with IC₅₀ values in the sub-micromolar range. nih.gov For instance, the most active compound in this series, compound 11 , exhibited an IC₅₀ of 0.192 µM. nih.gov

Another study focused on novel furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine-based derivatives. nih.gov Several of these compounds showed potent, dose-related inhibition of the VEGFR-2 kinase enzyme, with IC₅₀ values in the nanomolar range. nih.gov Notably, thieno[2,3-d]pyrimidine (B153573) derivatives 21b , 21c , and 21e displayed IC₅₀ values of 33.4 nM, 47.0 nM, and 21 nM, respectively. nih.gov

Table 1: In Vitro VEGFR-2 Kinase Inhibition by this compound Derivatives

Compound Series Most Active Compound(s) IC₅₀ (VEGFR-2) Reference
Piperazinylquinoxalines Compound 11 0.192 µM nih.gov
Thieno[2,3-d]pyrimidines Compound 21e 21 nM nih.gov
Thieno[2,3-d]pyrimidines Compound 21b 33.4 nM nih.gov
Thieno[2,3-d]pyrimidines Compound 21c 47.0 nM nih.gov

Research has also explored the inhibitory effects of these derivatives on other enzymes.

Tyrosinase Inhibition: A series of 4-fluorobenzylpiperazine derivatives were investigated as inhibitors of tyrosinase from Agaricus bisporus (AbTYR). nih.gov All tested compounds were active inhibitors, with most showing IC₅₀ values in the low micromolar range. nih.gov The most potent compound, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (26 ), was discovered to be a competitive inhibitor with an IC₅₀ value of 0.18 µM, making it approximately 100-fold more active than the reference compound, kojic acid (IC₅₀ = 17.76 µM). nih.gov

Other Kinases: The thieno[2,3-d]pyrimidine derivatives that potently inhibited VEGFR-2 also showed significant inhibitory activity against other pro-angiogenic receptor kinases, including c-Kit and RET, with inhibition percentages ranging from 64-91%. nih.gov They exhibited moderate activity against c-Raf (26-71% inhibition) but were weak inhibitors of c-Src kinase (1-8% inhibition). nih.gov

Carbonic Anhydrase Inhibition: A study on bio-organometallic-hydrazone derivatives of benzenesulphonamide, which can be considered structurally related, showed effective inhibition of several human carbonic anhydrase (hCA) isoforms. nih.gov The cytosolic isoforms hCA I and II were inhibited with constants ranging from 1.7–22.4 nM. nih.gov The tumor-associated transmembrane isoform hCA XII was also effectively inhibited, with Kᵢ values in the range of 1.9–24.4 nM. nih.gov

Antimicrobial Research (In Vitro)

The this compound scaffold is also a component of various molecules investigated for their antimicrobial properties.

Numerous studies have demonstrated the antibacterial potential of derivatives containing the piperazinyl moiety against a spectrum of bacteria.

One study detailed a series of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives. nih.gov Among these, compound 5k was the only one to show significant antibacterial activity against the Gram-positive strain Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 10 µM. mdpi.com However, none of the compounds in this series were active against the Gram-negative bacterium Pseudomonas aeruginosa. mdpi.com

In another study, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives featuring a pyrimidine-substituted piperazine (B1678402) were synthesized. nih.gov These compounds exhibited antibacterial activity exclusively against Gram-positive bacteria, with MICs ranging from 2 to 32 µg/mL. nih.gov Compound 7j was particularly potent, with an MIC of 0.25 µg/mL against some strains, an effect 8-fold stronger than the antibiotic linezolid. nih.gov

Fluorinated piperazinyl-substituted quinoline (B57606) derivatives, such as ciprofloxacin (B1669076), norfloxacin, and ofloxacin, have a broad antibacterial spectrum that includes Pseudomonas aeruginosa, Streptococcus faecalis, Staphylococcus spp., and Enterobacteriaceae. nih.gov Ciprofloxacin was generally found to be about four times more active in vitro than the other related quinoline derivatives. nih.gov

Other research has confirmed the activity of various piperazine derivatives against both Gram-positive (Staphylococcus aureus, Streptomyces epidermidis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. acgpubs.orgresearchgate.net

Table 2: In Vitro Antibacterial Activity of Selected this compound Derivatives

Compound Series Target Bacteria Key Finding (MIC) Reference
6,7-dimethoxy-4-piperazinylquinoline-3-carbonitriles S. aureus Compound 5k: 10 µM mdpi.com
6,7-dimethoxy-4-piperazinylquinoline-3-carbonitriles P. aeruginosa No activity mdpi.com
3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives Gram-positive bacteria Compound 7j: 0.25-1 µg/mL nih.gov
3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives Gram-negative bacteria No activity nih.gov
Fluorinated piperazinyl-quinolines Broad spectrum Ciprofloxacin is highly active nih.gov

The antifungal potential of these derivatives has also been an area of investigation.

A preliminary study of 3-(3-fluoro-4-piperazine-1-phenyl)-1,3-oxazolidin-2-one analogues was conducted. researchgate.net While they showed no significant activity against Penicillium chrysogenum, two compounds, Ox 1.3 and Ox 1.5 , demonstrated potential inhibition of Aspergillus flavus. researchgate.net This activity was attributed to the presence of a 4-acetylpiperazinyl ring. researchgate.net

Other research has also screened piperazine derivatives against a panel of fungi, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus, with many of the synthesized compounds showing significant antifungal properties. acgpubs.orgresearchgate.net Similarly, N-Phenylpiperazine derivatives have been tested against fungal pathogens like Bipolaris sorokiniana and Fusarium avenaceum. nih.gov

In a separate study, a series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were evaluated for in vitro antifungal activities against several plant pathogenic fungi, with some compounds showing moderate to good activity. nih.gov

Anticancer Research (Cell-based Studies, In Vitro)

Derivatives of the this compound framework have been a subject of significant interest in oncology research, demonstrating a range of anticancer activities through various mechanisms.

The modification of the piperazinyl moiety has led to the development of potent inhibitors of cancer cell proliferation. A notable example involves the hybridization of ciprofloxacin, which contains a piperazinyl group, with a thiazolidine-2,4-dione core. In this series, derivatives featuring a 4-fluoro substitution on an aromatic ring demonstrated significant antiproliferative activity. For instance, the 4-fluoro derivative 3i showed a growth inhibition of 51.26% against the melanoma LOX IMVI cell line and 41.52% against the renal cancer A498 cell line at a single 10 µM dose. nih.gov

Another avenue of research involves conjugating N-substituted piperazines to vindoline, a monomer of Vinca alkaloids. The resulting derivatives have shown outstanding cytotoxic activity. Specifically, a compound containing a 1-bis(4-fluorophenyl)methyl piperazine moiety (25 ) exhibited potent growth inhibition, with GI₅₀ values below 2 μM across almost all tested cancer cell lines. bldpharm.com

Table 1: Cell Growth Inhibition by this compound Derivatives

Derivative ClassCompoundCancer Cell LineActivity MetricValueSource
Ciprofloxacin-Thiazolidinedione Hybrid4-fluoro derivative (3i)Melanoma (LOX IMVI)% Growth Inhibition51.26% nih.gov
Ciprofloxacin-Thiazolidinedione Hybrid4-fluoro derivative (3i)Renal Cancer (A498)% Growth Inhibition41.52% nih.gov
Vindoline-Piperazine ConjugateCompound 25Breast Cancer (MDA-MB-468)GI₅₀< 2 µM bldpharm.com
Vindoline-Piperazine ConjugateCompound 25Non-Small Cell Lung Cancer (HOP-92)GI₅₀< 2 µM bldpharm.com

A primary mechanism behind the anticancer effects of these derivatives is the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle. Research on 4′-fluoro-benzotriazole-acrylonitrile derivatives, which share key structural features, identified a lead compound (5 ) that causes a distinct blockade of the cell cycle in the G2/M phase in HeLa cells. nih.gov This cell cycle arrest was accompanied by a demonstrated pro-apoptotic potential, with an observed increase in both early and late apoptotic cells. nih.gov

Similarly, certain ciprofloxacin derivatives bearing a piperazinyl group have been shown to induce G₂/M phase cell cycle arrest and promote apoptosis in colorectal cancer (HCT116) and non-small lung carcinoma (A549) cells. ambeed.com Further mechanistic studies on substituted piperazine-triazole conjugates revealed that their apoptotic action is mediated through cell cycle arrest at both the sub-G1 and G2/M phases. google.com The induction of apoptosis by these compounds is a key indicator of their potential as therapeutic agents.

Derivatives of this compound have been tested against a wide array of human cancer cell lines, revealing specific profiles of susceptibility. The NCI-60 panel, a diverse set of 60 human cancer cell lines, has been instrumental in this profiling.

Vindoline-piperazine conjugates have demonstrated particularly high potency against colon, CNS, melanoma, renal, and breast cancers. bldpharm.com Specific cell lines showing high susceptibility include the colon cancer lines COLO-205 and KM12, the melanoma line SK-MEL-5, CNS cancer lines SF-539 and SNB-75, and the leukemia line MOLT-4. bldpharm.com Ciprofloxacin-thiazolidinedione hybrids have also shown activity against melanoma (LOX IMVI), renal cancer (A498, UO-31), and CNS cancer (SNB-75) cell lines. nih.gov

Table 2: Susceptibility of Various Cancer Cell Lines to Derivatives

Cancer TypeCell LineDerivative ClassSource
MelanomaLOX IMVICiprofloxacin-Thiazolidinedione Hybrid nih.gov
MelanomaSK-MEL-5Vindoline-Piperazine Conjugate bldpharm.com
Renal CancerA498Ciprofloxacin-Thiazolidinedione Hybrid nih.gov
Renal CancerUO-31Ciprofloxacin-Thiazolidinedione Hybrid nih.gov
CNS CancerSNB-75Ciprofloxacin-Thiazolidinedione Hybrid, Vindoline-Piperazine Conjugate nih.govbldpharm.com
CNS CancerSF-539Vindoline-Piperazine Conjugate bldpharm.com
Colon CancerCOLO-205Vindoline-Piperazine Conjugate bldpharm.com
Colon CancerKM12Vindoline-Piperazine Conjugate bldpharm.com
LeukemiaMOLT-4Vindoline-Piperazine Conjugate bldpharm.com
Breast CancerBT-474Piperazine-Triazole Conjugate google.com
Lung CancerNCI-H460Piperazine-Triazole Conjugate google.com

Immunomodulatory Research (In Vitro)

The interaction between cancer cells and the immune system is a critical area of therapeutic intervention. The PD-1/PD-L1 pathway is a major immune checkpoint that cancer cells can exploit to evade destruction by T-cells.

Recent patent literature has highlighted the potential of piperazine derivatives in the context of immunotherapy. A patent application describes the use of a piperazine derivative in combination with a PD-1 or PD-L1 inhibitor antibody. The research found that combining the piperazine compound with a PD-1 inhibitor antibody resulted in a significantly improved anti-tumor effect compared to the antibody alone. This suggests a synergistic relationship where the piperazine derivative may enhance the efficacy of immune checkpoint blockade, although the compound itself was not identified as a direct inhibitor of the PD-1/PD-L1 interaction. This finding opens a new therapeutic avenue for these derivatives as components of combination chemo-immunotherapy regimens.

Receptor and Transporter Binding Studies (In Vitro)

The interaction of this compound derivatives with various receptors and transporters has been a key area of investigation, revealing their potential as modulators of critical biological pathways.

Monoamine Transporter Affinities (Dopamine, Serotonin (B10506), Norepinephrine (B1679862) Transporters)

The ability of these derivatives to bind to monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine, has been explored in the context of developing treatments for neuropsychiatric disorders.

Research into a series of [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]bis-(4'-fluorophenyl)amine analogues, which share structural similarities with the this compound core, has identified compounds with high affinity for the dopamine transporter (DAT). nih.gov One notable compound from this series demonstrated a Ki of 17.6 nM in displacing [3H]WIN 35,428 binding in rat caudate-putamen, indicating potent DAT binding. nih.gov Similarly, studies on cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues, another class of structurally related compounds, have shown that substitutions on the phenyl ring are crucial for DAT activity, with electron-withdrawing groups enhancing potency. nih.gov One enantiomer, S,S-(-)-19a, exhibited a high potency for DAT with an IC50 of 11.3 nM. nih.gov

The serotonin transporter (SERT) is another important target for these derivatives. Investigations into 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have revealed compounds with high affinity for SERT, with Ki values ranging from 2 to 400 nM, comparable to the well-known antidepressant fluoxetine. nih.govresearchgate.net Furthermore, derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine have been synthesized to incorporate pharmacophoric elements for both SERT and the 5-HT1A receptor, resulting in analogues with affinity for both targets. nih.gov

The norepinephrine transporter (NET) has also been a focus of research. nih.gov While specific data for this compound derivatives are limited in the provided results, the broader class of piperidine-based ligands has been shown to act as NET inhibitors. nih.gov

CCR5 Antagonism for Antiviral Research (HIV-1)

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it an attractive target for antiviral drug development. nih.gov Several piperazine-based compounds have been identified as potent CCR5 antagonists.

One such compound, TAK-779, a nonpeptide small molecule, has been shown to antagonize the binding of RANTES (Regulated on Activation, Normal T cell Expressed and Secreted) to CCR5-expressing cells and block CCR5-mediated signaling at nanomolar concentrations. nih.gov This activity translates to potent and selective inhibition of R5 HIV-1 replication. nih.gov Another piperazine-based CCR5 antagonist, Sch-417690/Sch-D, has also demonstrated potent inhibition of HIV-1 entry into target cells and has entered clinical trials. nih.gov

The piperazine ring has been identified as a critical element in the pharmacophore of some HIV-1 attachment inhibitors, acting as a scaffold to correctly position other functional groups for optimal interaction with the viral envelope glycoprotein (B1211001) gp120. nih.gov

Sigma Receptor Ligand Studies

Sigma receptors, which are classified into σ1 and σ2 subtypes, are involved in a variety of cellular functions and are considered therapeutic targets for a range of disorders. sigmaaldrich.commdpi.com Derivatives of this compound have been investigated for their potential as sigma receptor ligands.

A series of benzylpiperazinyl derivatives were designed and synthesized, leading to the identification of compounds with high affinity for the σ1 receptor. nih.gov Notably, one compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, displayed a Ki of 1.6 nM for the σ1 receptor and a high selectivity over the σ2 receptor. nih.gov Another compound, SA4503, which contains a piperazine moiety, is a potent σ1 receptor agonist with a Ki of 4.6 nM and is 14-fold selective over the σ2 receptor. nih.gov

Mechanistic Investigations (Cellular and Biochemical Levels)

Understanding the mechanisms by which this compound derivatives exert their effects at the cellular and biochemical levels is crucial for their development as therapeutic agents.

DNA Repair Pathway Modulation

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, and its inhibition is a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.

A series of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones were developed as potent inhibitors of PARP-1. nih.gov These compounds were found to inhibit the proliferation of BRCA-1 deficient cancer cells in the low nanomolar range. nih.gov Another derivative, 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one (Olaparib), is a potent inhibitor of both PARP-1 and PARP-2 and has shown standalone activity against BRCA1-deficient breast cancer cell lines. nih.gov This compound is currently in clinical development. nih.gov

Signal Transduction Pathway Perturbations

The interaction of this compound derivatives with their molecular targets can lead to perturbations in various signal transduction pathways. For instance, the antagonism of CCR5 by these derivatives blocks the downstream signaling cascades that are initiated by the binding of chemokines or HIV-1 to the receptor. This includes the inhibition of Ca2+ signaling, which is a key event in HIV-1 entry. nih.gov

The inhibition of monoamine transporters by these compounds directly affects neurotransmitter levels in the synaptic cleft, thereby modulating the signaling pathways that are regulated by dopamine, serotonin, and norepinephrine. This can have profound effects on mood, cognition, and other neurological processes. nih.govnih.govnih.govnih.gov

The binding of these derivatives to sigma receptors can also trigger a variety of downstream signaling events. nih.govnih.gov Although the precise signaling mechanisms of sigma receptors are still being elucidated, they are known to modulate a number of intracellular signaling pathways, which may contribute to the diverse pharmacological effects of these compounds. sigmaaldrich.commdpi.com

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies

The development of efficient and innovative synthetic routes is paramount for the widespread application of 4-fluoro-3-(1-piperazinyl)benzonitrile and its derivatives. Future research in this area is likely to focus on several key aspects:

Greener Synthetic Approaches: A shift towards more environmentally friendly and sustainable synthetic methods is anticipated. This includes the use of safer solvents, minimizing waste, and employing catalytic reactions to improve atom economy.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. The application of flow chemistry to the synthesis of this compound could lead to more efficient and cost-effective production.

Novel Coupling Chemistries: Exploration of new cross-coupling reactions for the formation of the carbon-nitrogen bond between the fluorobenzonitrile and piperazine (B1678402) moieties could provide alternative and more efficient synthetic pathways. This may involve the use of novel catalysts or reaction conditions to improve yields and reduce reaction times.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the this compound scaffold would be highly valuable. This would allow for the rapid generation of diverse libraries of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis of each compound.

A recent study on the synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives with piperazine functionalities highlights relevant synthetic strategies that could be adapted. nih.gov These include Williamson ether synthesis for the formation of ether linkages and the ring-opening of epoxides with amines to introduce propanolamine (B44665) functionalities. nih.gov Such methodologies could be explored for the derivatization of the piperazine ring of this compound.

Advanced Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD)

The this compound scaffold is a promising starting point for the design of new drugs. Advanced computational techniques in SBDD and LBDD are expected to play a crucial role in this endeavor.

Structure-Based Drug Design (SBDD):

With a known three-dimensional structure of a biological target, SBDD can be employed to design potent and selective inhibitors. For instance, in the development of microtubule-destabilizing agents, molecular docking studies of 4'-fluoro-benzotriazole-acrylonitrile derivatives have been used to understand their binding at the colchicine-binding site of tubulin. nih.govresearchgate.net Similar approaches can be applied to this compound derivatives to optimize their interactions with specific target proteins. This involves identifying key interactions, such as hydrogen bonds and hydrophobic contacts, and modifying the scaffold to enhance binding affinity and selectivity.

Ligand-Based Drug Design (LBDD):

In the absence of a known target structure, LBDD methods can be utilized. These approaches rely on the knowledge of other molecules that bind to the target of interest. Pharmacophore modeling, for example, can be used to identify the essential structural features required for biological activity. A study on 4-(4-fluorobenzyl)piperazin-1-yl]-based compounds as tyrosinase inhibitors successfully used pharmacophore exploration to guide the design of new inhibitors. nih.gov This strategy can be applied to libraries of compounds containing the this compound core to develop models that predict the activity of new derivatives.

The development of BRD9 chemical probes from a lead compound, 1-methylquinolone, exemplifies the iterative process of drug design, where initial hits are optimized to improve potency and selectivity. nih.gov

Development of Highly Selective Biological Probes

The this compound scaffold can be chemically modified to create highly selective biological probes. These probes are invaluable tools for studying biological processes and for the validation of new drug targets.

Future research will likely focus on:

Fluorescent Probes: By attaching a fluorophore to the this compound molecule, it is possible to create probes that can be used to visualize biological targets within cells or tissues. The development of BODIPY-based fluorescent probes that produce a unique photophysical response upon interaction with their target demonstrates the potential of this approach. biorxiv.org

Photoaffinity Probes: These probes contain a photoreactive group that, upon irradiation with light, forms a covalent bond with the target protein. This allows for the identification and characterization of the binding partners of the probe.

Biotinylated Probes: The incorporation of a biotin (B1667282) tag allows for the affinity purification of the target protein using streptavidin-coated beads.

A study on the development of selective chemical probes for endocannabinoid biosynthesis from piperidyl-1,2,3-triazole ureas illustrates how a versatile scaffold can be tuned to create highly selective probes for specific enzymes. nih.gov This involves a detailed structure-activity relationship study to optimize both potency and selectivity.

Investigation of New Biological Targets and Pathways

While the this compound scaffold has been explored for certain biological targets, there is significant potential for its application against new targets and pathways.

Kinase Inhibitors: The piperazine ring is a common feature in many kinase inhibitors. Screening of this compound derivatives against a panel of kinases could lead to the discovery of new inhibitors for cancer and other diseases.

GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets. The structural features of this compound make it a candidate for the development of new ligands for various GPCRs.

Ion Channel Modulators: Ion channels are involved in a wide range of physiological processes, and their modulation can have therapeutic benefits. The potential of this compound derivatives as ion channel modulators warrants investigation.

The discovery of 4-(4-fluorobenzyl)piperazin-1-yl]-based compounds as tyrosinase inhibitors and 4'-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilizing agents highlights the potential to identify novel biological activities for compounds containing similar structural motifs. nih.govresearchgate.netnih.gov Furthermore, the successful identification of BRD9 as a target for novel chemical probes demonstrates the feasibility of discovering new targets for existing chemical scaffolds. nih.gov

Applications in Preclinical Imaging Research

The incorporation of a fluorine atom in this compound makes it an attractive candidate for the development of positron emission tomography (PET) imaging agents. The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter with favorable decay characteristics for PET imaging.

Future research in this area will likely involve:

Radiolabeling: The development of efficient and robust methods for the radiolabeling of this compound and its derivatives with ¹⁸F is a key prerequisite.

Preclinical Evaluation: Once radiolabeled, these compounds can be evaluated in animal models of disease to assess their potential as PET imaging agents. This includes studies of their biodistribution, pharmacokinetics, and target engagement.

Theranostics: The combination of a diagnostic imaging agent with a therapeutic agent, known as theranostics, is a rapidly growing field. A ¹⁸F-labeled version of a therapeutic this compound derivative could be used to select patients who are most likely to respond to the therapy and to monitor the treatment response.

A study on radiolabeled (4-fluoro-3-iodobenzyl)guanidine for imaging tumors that express the norepinephrine (B1679862) transporter demonstrates the utility of fluorinated compounds in preclinical imaging. nih.gov It is also important to consider the potential impact of anesthetics used in preclinical PET imaging on the metabolism and biodistribution of the tracer, as highlighted in a recent study. nih.gov

Q & A

Q. Table 1: Representative Reaction Conditions

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Piperazine·HClDMSO1202463
N,N-DiisopropylethylamineDMF1004858

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

Answer:
Contradictions in splitting patterns often arise from conformational flexibility or solvent-induced effects. For example:

  • Dynamic NMR (DNMR): Use variable-temperature ^1H NMR to detect hindered rotation of the piperazinyl group, which may collapse multiplet splitting at elevated temperatures .
  • Computational modeling: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict coupling constants and verify experimental observations .

Basic: What analytical techniques are critical for characterizing surface adsorption properties of this compound?

Answer:

  • X-ray Photoelectron Spectroscopy (XPS): Identifies binding energies of fluorine (F 1s ~685 eV) and nitrogen (N 1s ~399 eV) to confirm adsorption on metal surfaces (e.g., Ag, Au) .
  • Atomic Force Microscopy (AFM): Measures surface roughness and molecular orientation at liquid interfaces .

Q. Table 2: Adsorption Energies on Metal Surfaces

SurfaceAdsorption Energy (eV)Reference
Ag(111)-1.45
Au(111)-1.32

Advanced: How can computational studies guide the design of this compound analogs with enhanced receptor binding?

Answer:

  • Molecular docking: Simulate interactions with target receptors (e.g., dopamine D4) using software like AutoDock Vina. Focus on hydrogen bonding between the nitrile group and receptor residues (e.g., Asp115) .
  • QSAR modeling: Correlate substituent electronic parameters (Hammett σ constants) with biological activity to prioritize analogs .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Toxicity mitigation: Use fume hoods and PPE (nitrile gloves, lab coat) due to potential respiratory irritancy (H335/H319 hazards) .
  • Waste disposal: Neutralize with aqueous NaHCO3 before incineration to avoid cyanide release .

Advanced: How do solvent polarity and dipole moments influence the solvation free energy of this compound?

Answer:
High-polarity solvents (e.g., benzonitrile, dipole moment ~4.18 D) reduce solvation free energy due to strong dipole-dipole interactions. Computational studies using COSMO-RS predict solvation energies within ±1.5 kcal/mol of experimental values .

Q. Table 3: Solvation Free Energy in Selected Solvents

SolventΔGsolv (kcal/mol)Reference
Water-5.2
Dimethyl sulfoxide-3.8

Basic: What pharmacological assays are used to evaluate the bioactivity of this compound?

Answer:

  • Radioligand binding assays: Measure affinity for CNS receptors (e.g., dopamine D4) using tritiated spiperone as a competitor .
  • Cellular viability assays: Assess cytotoxicity in HEK293 cells via MTT protocol (IC50 typically >100 μM) .

Advanced: How can researchers address discrepancies in mass spectrometry fragmentation patterns of this compound?

Answer:

  • Tandem MS/MS: Compare collision-induced dissociation (CID) pathways with theoretical fragmentation (e.g., loss of C2H2 from benzonitrile core, m/z 50 ).
  • Isotopic labeling: Introduce deuterium at the piperazinyl group to confirm fragment origins .

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